methyl (2S)-2-amino-4,4-difluorobutanoate
Description
Significance of Fluorinated Amino Acids in Synthetic Organic Chemistry
Fluorinated amino acids are a specialized class of compounds that have gained prominence in synthetic organic chemistry, medicinal chemistry, and chemical biology. rsc.org The introduction of fluorine atoms into amino acid structures imparts unique stereoelectronic properties that can profoundly influence the behavior of the resulting molecules. chemistryviews.org This is due to fluorine's high electronegativity, low polarizability, and relatively small size. chemistryviews.org
The incorporation of fluorine can lead to several advantageous modifications of a molecule's properties:
Enhanced Metabolic Stability : Fluorine substitution, particularly at sites susceptible to oxidative metabolism, can block these pathways, thereby increasing the molecule's stability and half-life within a biological system. chemistryviews.orgmdpi.com
Modulated Lipophilicity : The presence of fluorine can increase the lipophilicity of a molecule, which can affect its transport properties, membrane permeability, and binding interactions with biological targets. rsc.orgnumberanalytics.com
Altered Acidity/Basicity : The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, such as the amino and carboxylic acid groups in an amino acid. mdpi.com
Conformational Control : Fluorine atoms can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect, which is a characteristic feature of many fluorinated systems. rsc.org This control over conformation is critical in the design of peptides and peptidomimetics with specific secondary structures.
These unique properties have made fluorinated amino acids indispensable tools for chemists. acs.org The demand for robust and stereoselective synthetic methods to access these building blocks has grown in response to their increasing application in areas ranging from drug development to materials science. chemistryviews.orgacs.org
Role of Chiral Fluorinated Building Blocks in Molecular Design
In the realm of molecular design, particularly for pharmaceuticals and agrochemicals, achieving precise three-dimensional stereochemistry is often crucial for biological activity and efficacy. fluorochem.co.uk Chiral building blocks are optically active molecules that serve as convenient starting points for introducing specific stereogenic centers into a target structure. fluorochem.co.uk When these chiral scaffolds contain fluorine, they become exceptionally powerful tools for creating complex, stereochemically controlled molecules with enhanced properties. rsc.orgfluorochem.co.uk
The use of chiral fluorinated building blocks is central to modern drug discovery. nih.gov These intermediates allow for the synthesis of enantiomerically pure compounds, which is critical because different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. By starting with a fluorinated building block of a known configuration, chemists can construct complex molecular architectures with a high degree of predictability and control. fluorochem.co.uk
These building blocks are key components in the synthesis of:
Peptidomimetics : Mimics of natural peptides with improved stability and activity. fluorochem.co.uk
Enzyme Inhibitors : Molecules designed to fit precisely into the active site of an enzyme.
Advanced Materials : Polymers and other materials where fluorine content and stereochemistry dictate physical properties. chemistryviews.org
The development of synthetic strategies to create these versatile chiral intermediates, such as optically pure α-(fluoroalkyl)-β-sulfinylenamines or products from enantioselective fluorination reactions, is an active area of research. rsc.orgacs.org
Overview of Methyl (2S)-2-amino-4,4-difluorobutanoate as a Key Research Compound
This compound is a specific chiral fluorinated building block that embodies the principles discussed above. As a derivative of butanoic acid, it features a gem-difluoro group (two fluorine atoms attached to the same carbon) at the 4-position and a chiral center at the α-carbon (2S configuration). The methyl ester group makes it a convenient intermediate for further chemical transformations, such as peptide coupling. mdpi.com
This compound serves as a valuable research tool, particularly as a bioisosteric replacement for naturally occurring amino acids like leucine (B10760876) or methionine in drug design. nih.govresearchgate.net The difluoromethyl group can mimic the steric bulk of an isopropyl group (as in leucine) while introducing the unique electronic properties of fluorine. researchgate.net While its trifluoromethyl analogue, 2-amino-4,4,4-trifluorobutanoic acid, has been studied extensively, the 4,4-difluoro variant offers a different electronic and steric profile that can be advantageous in fine-tuning molecular properties. nih.govmedchemexpress.com
This compound is typically handled in its more stable hydrochloride salt form for research and synthetic applications. biosynth.com Its structure makes it an attractive starting material for the synthesis of novel pharmaceutical candidates and probes for chemical biology.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 1192000-88-6 |
| Molecular Formula | C₅H₁₀ClF₂NO₂ |
| Molecular Weight | 189.59 g/mol |
| Canonical SMILES | COC(=O)C(CC(F)F)N.Cl |
| Melting Point | 140 °C |
| Data sourced from Biosynth and PubChemLite for the hydrochloride salt of the compound. biosynth.comuni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-4,4-difluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2/c1-10-5(9)3(8)2-4(6)7/h3-4H,2,8H2,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDDUHZHOWSLCC-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665065 | |
| Record name | Methyl (2S)-2-amino-4,4-difluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607403-55-4 | |
| Record name | Methyl (2S)-2-amino-4,4-difluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Advanced Synthetic Transformations and Chemical Biology Research
Methyl (2S)-2-amino-4,4-difluorobutanoate as a Chiral Building Block
The chiral nature of this compound, combined with the presence of the difluoromethyl group, makes it a valuable precursor for the synthesis of complex fluorinated molecules. Its utility spans the construction of modified peptides with tailored properties to the assembly of intricate organic structures.
Synthesis of Fluorinated Peptides and Peptidomimetics
The incorporation of fluorinated amino acids like (2S)-2-amino-4,4-difluorobutanoic acid into peptide chains is a well-established strategy to modulate their conformational preferences, metabolic stability, and biological activity. The primary method for assembling these modified peptides is solid-phase peptide synthesis (SPPS). masterorganicchemistry.comyoutube.comnih.gov In a typical SPPS workflow, the N-terminus of the amino acid is protected, commonly with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, to control the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. nih.govyoutube.com
The synthesis of peptides containing (2S)-2-amino-4,4-difluorobutanoic acid would follow this established methodology. The methyl ester of the amino acid is typically hydrolyzed to the free carboxylic acid, which is then activated for coupling with the free amine of the resin-bound peptide. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or newer, more efficient reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate the formation of the amide bond. mdpi.com The process is repeated in cycles of deprotection and coupling to elongate the peptide sequence. youtube.com Finally, the completed peptide is cleaved from the solid support. researchgate.net
While the general principles of SPPS are applicable, the specific incorporation of (2S)-2-amino-4,4-difluorobutanoic acid may require optimization of coupling conditions due to the electronic effects of the difluoromethyl group. The synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with modified backbones or side chains, can also utilize this fluorinated building block to enhance their pharmacological properties.
Construction of Complex Fluorinated Organic Molecules
Beyond peptides, chiral amino acids are versatile starting materials for the asymmetric synthesis of a wide range of complex organic molecules. This compound can serve as a chiral pool starting material, where the stereocenter and the difluorinated motif are incorporated into a target molecule. An improved synthesis of other complex amino acids, for instance, has been accomplished using a glutamate (B1630785) derivative as a starting material and employing Evans' asymmetric alkylation as a key step. nih.gov This highlights a general strategy where the inherent chirality of an amino acid is leveraged to control the stereochemistry of subsequent reactions.
While specific examples detailing the use of this compound in the total synthesis of non-peptidic natural products or complex fluorinated pharmaceuticals are not extensively documented in readily available literature, its structural features make it a promising candidate for such endeavors. The amino and carboxylate functionalities provide handles for a variety of chemical transformations, and the difluorinated side chain can impart unique properties to the final product.
Probing Molecular Interactions and Conformational Control in Biological Systems
The introduction of fluorine into biomolecules provides a subtle yet powerful perturbation that can be used to study and control their structure and function. The unique properties of the C-F bond, including its high polarity and the gauche effect, can influence molecular conformation and interactions within biological systems.
Investigation of Fluorine's Influence on Protein Structure and Function
Incorporating fluorinated amino acids into proteins allows for the investigation of their structure and dynamics using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govnih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the local environment of the fluorinated probe. nih.govnih.govresearchgate.netresearchgate.net The chemical shift of the ¹⁹F nucleus is highly sensitive to its surroundings, making it an exquisite reporter of conformational changes, ligand binding, and protein-protein interactions. nih.govillinois.edu
While specific studies employing (2S)-2-amino-4,4-difluorobutanoic acid for this purpose are not widely reported, the general methodology is well-established. A protein of interest can be expressed in an auxotrophic bacterial strain that requires the specific amino acid for growth, and the fluorinated analogue is supplied in the growth medium. nih.gov This leads to the global incorporation of the fluorinated amino acid at all corresponding positions. Alternatively, site-specific incorporation can be achieved using advanced genetic code expansion techniques. nih.gov
Table 1: Techniques to Study Fluorine's Influence on Protein Structure
| Technique | Information Gained | Key Considerations |
| ¹⁹F NMR Spectroscopy | Local environment, conformational changes, ligand binding, protein dynamics. nih.govnih.govillinois.edu | Requires incorporation of the fluorinated amino acid into the protein. Sensitivity of ¹⁹F chemical shift to environment. nih.govnih.gov |
| X-ray Crystallography | High-resolution 3D structure, specific atomic interactions, packing effects. nih.govpan.plnih.govmdpi.com | Requires crystallization of the modified protein. Can provide a static picture of the structure. nih.gov |
Modulating Conformational Preferences in Biomolecules
The presence of two fluorine atoms on the γ-carbon of (2S)-2-amino-4,4-difluorobutanoic acid can significantly influence the conformational preferences of the amino acid side chain and, by extension, the peptide backbone. This is largely due to the gauche effect , a stereoelectronic preference for a gauche conformation (dihedral angle of approximately 60°) between adjacent electronegative substituents. In the case of a peptide containing a 4,4-difluoro-amino acid, the gauche effect can influence the torsion angles of the side chain, which in turn can impact the local secondary structure, such as α-helices or β-sheets. aps.org
Hydrophobic interactions also play a crucial role in determining the secondary structure of peptides. aps.org The introduction of fluorine can alter the hydrophobicity of the amino acid side chain, thereby influencing how it packs within the hydrophobic core of a protein or a peptide assembly. Conformational studies on peptides containing other α,α-disubstituted amino acids have shown that side chain modifications can significantly impact helical propensity. researchgate.netnih.gov While detailed conformational analyses specifically on peptides containing (2S)-2-amino-4,4-difluorobutanoic acid are limited in the literature, the known principles of the gauche effect and hydrophobic interactions provide a framework for predicting its influence.
Advanced Imaging and Analytical Research Applications
Fluorinated compounds have found significant utility in advanced imaging techniques, particularly Positron Emission Tomography (PET), and as probes in analytical research. The incorporation of the positron-emitting isotope ¹⁸F (half-life of approximately 110 minutes) into biomolecules allows for their non-invasive visualization and quantification in vivo. mdpi.comnih.govnih.gove-century.us
Radiolabeled amino acids are a particularly important class of PET tracers for tumor imaging, as cancer cells often exhibit upregulated amino acid transport and metabolism. researchgate.net While numerous ¹⁸F-labeled amino acids have been developed and evaluated for this purpose, specific reports on the synthesis and application of [¹⁸F]this compound or its derivatives as PET tracers are not prominent in the current literature. However, the synthesis of other ¹⁸F-labeled amino acids often involves nucleophilic fluorination of a suitable precursor. nih.govnih.govresearchgate.net A similar strategy could potentially be applied to synthesize the ¹⁸F-labeled version of the title compound.
In the realm of analytical research, the unique spectroscopic signature of the ¹⁹F nucleus makes it an ideal probe. As mentioned previously, ¹⁹F NMR is a powerful tool for studying molecular interactions and conformational changes in biomolecules without the interference of background signals from the biological matrix. nih.govnih.govresearchgate.netresearchgate.net Therefore, peptides or other molecules synthesized with this compound could be used as ¹⁹F NMR probes to study enzyme-substrate interactions, protein folding, or other dynamic processes in chemical biology.
Utility in ¹⁹F NMR Spectroscopy for Research Studies (e.g., fragment screening)
The incorporation of fluorine into molecules is a widely used strategy in drug discovery and chemical biology. This compound serves as a prime candidate for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy studies, a powerful technique for fragment-based drug discovery (FBDD). mdpi.comnih.gov The utility of this compound in such studies is underpinned by the intrinsic properties of the fluorine-19 nucleus.
¹⁹F NMR is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio. nsf.gov A key advantage of using fluorinated fragments like this compound is the vast chemical shift range of ¹⁹F, which can span over 200 ppm, significantly reducing the problem of signal overlap that can complicate proton (¹H) NMR spectra. mdpi.com This allows for the screening of compound mixtures against a biological target, accelerating the hit identification process. mdpi.com
In a typical fragment screening experiment, the ¹⁹F NMR spectrum of a fluorinated compound is recorded in the absence and presence of a target protein or biomolecule. mdpi.com Changes in the chemical shift or relaxation properties of the fluorine signal upon addition of the target indicate binding. Because biological systems are devoid of endogenous fluorine, any signal detected is exclusively from the fluorinated fragment, providing a clean background for observation. mdpi.com
The gem-difluoro group in this compound is particularly advantageous. The two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments. Their ¹⁹F NMR signals can be highly sensitive to the local conformational environment. For instance, studies with 4,4-difluoroproline, another gem-difluoro amino acid, have shown that the difference in chemical shift (ΔδFF) between the two fluorine atoms is a sensitive probe of the peptide bond conformation. researchgate.net A similar principle would apply to fragments derived from this compound, where binding to a protein would likely induce a significant change in the chemical shifts of its two fluorine atoms, making it an excellent reporter of molecular interactions.
Table 1: Key Attributes of ¹⁹F NMR for Fragment Screening
| Attribute | Description | Relevance to this compound |
| High Sensitivity | ¹⁹F has a spin of ½ and a high gyromagnetic ratio, approaching that of ¹H. nsf.gov | Enables detection of weak binding events typical for fragment screening. |
| Wide Chemical Shift Dispersion | The chemical shift range for organofluorine compounds is large (~200 ppm), minimizing signal overlap. mdpi.com | Allows for screening of multiple fragments simultaneously and provides a distinct spectral window for observation. |
| No Biological Background | Fluorine is essentially absent from biological systems. mdpi.com | Ensures that any observed ¹⁹F signal originates solely from the labeled fragment, simplifying spectral analysis. |
| Sensitivity to Environment | The ¹⁹F chemical shift is highly responsive to changes in the local electronic and conformational environment. mdpi.comresearchgate.net | Binding to a biological target will induce detectable changes in the fluorine signals of the compound. |
Potential in ¹⁸F PET Imaging Probe Development (Research Context)
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov It relies on the detection of gamma rays emitted from a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), which is incorporated into a biologically active molecule (a radiotracer). nih.gov There is significant research interest in developing ¹⁸F-labeled amino acids as PET tracers for oncology. nih.gov
The rationale for using amino acid-based tracers stems from the observation that many types of cancer cells exhibit upregulated amino acid transport and metabolism to support their rapid growth and proliferation. nih.gov PET tracers based on amino acids can exploit these altered metabolic pathways to visualize tumors. While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is the most common PET tracer, amino acid tracers can offer advantages, such as lower uptake in inflammatory tissues, potentially providing better differentiation between tumors and inflammation. nih.gov
This compound represents a scaffold with high potential for development into a novel ¹⁸F PET imaging probe. By substituting one of the stable ¹⁹F atoms with the radioactive ¹⁸F isotope, one could synthesize [¹⁸F]-methyl (2S)-2-amino-4,4-difluorobutanoate. The development of such a tracer would be based on the hypothesis that, as an amino acid analogue, it would be preferentially taken up by tumor cells via overexpressed amino acid transporters (e.g., L-type amino acid transporter system). nih.gov
The synthesis of ¹⁸F-labeled compounds is challenging due to the short half-life of ¹⁸F (approximately 110 minutes). nih.gov Therefore, rapid and efficient radiolabeling methods are essential. Research in this area focuses on late-stage fluorination reactions that can quickly incorporate the ¹⁸F isotope into the target molecule. nih.gov The development of an ¹⁸F-labeled version of this compound would require a robust radiosynthesis protocol.
Table 2: Research Context for ¹⁸F-Labeled Amino Acid PET Probes
| Feature | Research Goal | Potential of [¹⁸F]-methyl (2S)-2-amino-4,4-difluorobutanoate |
| Targeting Mechanism | To exploit the increased amino acid metabolism in tumor cells for imaging. nih.gov | As an amino acid analogue, it is hypothesized to be a substrate for upregulated amino acid transporters in cancer cells. |
| Imaging Application | Non-invasive detection and monitoring of tumors, potentially with high tumor-to-background contrast. nih.gov | Could serve as a novel probe for visualizing tumors, particularly those where [¹⁸F]FDG imaging is challenging. |
| Radiochemistry | Development of rapid and efficient methods for incorporating the short-lived ¹⁸F isotope. nih.gov | The synthesis of its ¹⁸F-labeled analogue would contribute to the growing toolbox of PET radiotracers. |
| Preclinical Evaluation | In vitro and in vivo studies to assess tumor uptake, specificity, and pharmacokinetic properties. nih.gov | Would involve cell uptake assays and animal PET imaging studies to validate its efficacy as a tumor imaging agent. |
Computational and Theoretical Investigations of Methyl 2s 2 Amino 4,4 Difluorobutanoate and Fluorinated Amino Acid Systems
Molecular Dynamics Simulations and Force Field Development for Fluorinated Substances
Molecular dynamics (MD) simulations provide a dynamic view of biomolecular systems, offering insights into their conformational landscapes and interactions over time. nih.gov The accuracy of these simulations is critically dependent on the underlying force field, which is a set of parameters describing the potential energy of the system. The development of robust force fields for fluorinated molecules is an active area of research, as standard force fields may not accurately capture the unique electronic properties of fluorine.
Recent efforts have focused on developing and validating force field parameters for fluorinated amino acids for use with established force fields like AMBER. acs.orgnih.govnih.gov For instance, new parameters have been developed for several fluorinated aromatic amino acids, including derivatives of tryptophan, tyrosine, and phenylalanine, for the AMBER ff15ipq protein force field. acs.orgnih.govnih.govbiorxiv.org This process involves deriving atomic charges using methods like the Implicitly Polarized Charge (IPolQ) scheme in the presence of explicit water molecules to better represent the polarized nature of the C-F bond in a solvated environment. acs.orgbiorxiv.org The parameterization also includes refining bond, angle, and torsion terms to accurately model the geometry and conformational preferences of the fluorinated residues. acs.orgnih.gov
These specialized force fields have been validated by performing simulations on peptides and proteins containing fluorinated amino acids and comparing the results with experimental data, such as that from 19F NMR. nih.govbiorxiv.org The simulations have shown to maintain expected conformational propensities on the microsecond timescale, demonstrating the robustness of these new parameters for studying the structure and dynamics of fluorine-containing proteins. nih.govnih.gov The availability of such validated force fields is crucial for accurately simulating systems containing non-canonical amino acids like methyl (2S)-2-amino-4,4-difluorobutanoate and predicting their behavior in complex biological environments.
Quantum Chemical Calculations of Fluorinated Amino Acid Systems
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), offer a high-level theoretical approach to investigate the electronic structure and properties of molecules. epstem.net These methods are invaluable for understanding the fundamental effects of fluorination on amino acid properties, such as conformational energies, charge distributions, and reactivity.
QC calculations are often employed in the force field development process to derive accurate atomic charges and to validate the bonded parameters. biorxiv.org For example, electrostatic potentials calculated at the MP2/cc-pVTZ level of theory can be used to fit atomic charges for fluorinated amino acids. biorxiv.org
Beyond force field parameterization, QC calculations provide detailed insights into how fluorination influences the intrinsic properties of amino acids. These calculations can be used to:
Analyze Conformational Preferences: Determine the relative energies of different rotamers and backbone conformations, revealing how the introduction of fluorine can shift the conformational landscape.
Investigate Electronic Properties: Calculate molecular electrostatic potentials (MEPs) to visualize the charge distribution and identify regions of positive and negative potential, which are crucial for understanding intermolecular interactions. epstem.net
Predict Spectroscopic Properties: Calculate NMR chemical shifts and coupling constants, which can be directly compared with experimental data to validate the computational models. epstem.net
For a molecule like this compound, QC calculations can elucidate the influence of the gem-difluoro group on the acidity of the alpha-proton, the basicity of the amino group, and the conformational preferences of the side chain.
Analysis of Fluorine-Mediated Non-Covalent Interactions
Fluorine's ability to participate in a range of non-covalent interactions is a key reason for its utility in modifying biomolecular properties. acs.org These interactions, though often weak, can have a significant cumulative effect on molecular recognition and stability.
While the C-F bond is not a strong hydrogen bond acceptor, it can participate in weak hydrogen bonds (C-F···H-X, where X is N or O), particularly when the geometry is favorable. mdpi.comnih.gov The existence and strength of these interactions have been a subject of considerable research and debate. escholarship.org
Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, have been instrumental in characterizing these weak interactions. mdpi.comescholarship.org DFT calculations can be used to determine the geometry and energy of these hydrogen bonds. mdpi.com For instance, in certain molecular scaffolds, an N-H···F-C intramolecular hydrogen bond can be observed and characterized by through-space NMR couplings. escholarship.org
Analysis of the Protein Data Bank (PDB) has revealed that fluorine atoms in ligand-protein complexes can form close contacts with hydrogen bond donors. nih.gov The frequency and geometry of these interactions depend on whether the fluorine is attached to an aliphatic or aromatic carbon. nih.gov For example, F⋯H–N hydrogen bonds are commonly formed with amino acids that have an amino group in their side chain, such as arginine and lysine. nih.gov
The interaction of fluorinated molecules with water is complex and distinct from that of their hydrocarbon counterparts. pnas.orgpnas.org While fluorocarbons are generally considered hydrophobic, the polarity of the C-F bond can lead to specific interactions with water molecules. pnas.org
MD simulations and experimental techniques like ultrafast fluorescence spectroscopy have been used to study the hydration dynamics at fluorinated protein surfaces. pnas.orgpnas.orgnih.govcaltech.edu These studies have shown that fluorinated side chains can exert an electrostatic drag on neighboring water molecules, slowing down their motion at the protein surface. pnas.orgpnas.orgnih.govcaltech.edu This effect is not solely due to the increased size of the fluorinated residue but is also related to the electrostatic nature of the C-F bond. pnas.orgpnas.org
Computational studies have shown that hydrogen-bond-like interactions between organic fluorine and water molecules can occur, influencing hydration free energies. acs.org The structuring of water networks around fluorinated ligands can play a significant role in stabilizing the ligand in a binding pocket. acs.org The displacement of these structured water molecules upon ligand binding can also have important thermodynamic consequences. nih.gov
Molecular recognition is governed by a delicate balance of enthalpic and entropic contributions to the free energy of binding. While enthalpic contributions from direct interactions like hydrogen bonds are often the focus, entropy can play a decisive role. nih.govnih.gov
The introduction of fluorine can influence the entropy of binding in several ways:
Changes in Solvation: The release of ordered water molecules from a binding site to the bulk solvent upon ligand binding is a major source of favorable entropy. nih.gov The unique hydration properties of fluorinated compounds can modulate this effect.
Conformational Entropy: Fluorination can alter the conformational flexibility of both the ligand and the protein. A reduction in conformational freedom upon binding results in an entropic penalty. nih.gov Computational methods can be used to estimate these changes in conformational entropy. nih.gov
Hydrophobic Interactions: The "fluorous effect," which describes the tendency of highly fluorinated molecules to segregate from both polar and non-polar environments, is largely entropically driven. acs.org
Understanding these entropic contributions is crucial for the rational design of fluorinated ligands with improved binding affinity and selectivity. acs.orgnih.gov
Computational Prediction and Rationalization of Fluorination Effects on Molecular Properties
Computational methods are powerful tools for predicting and rationalizing the diverse effects of fluorination on molecular properties, guiding the design of new molecules with desired characteristics. acs.org
By combining MD simulations and QC calculations, researchers can predict how fluorination will affect a range of properties, including:
Binding Affinity: Free energy calculations can be used to predict the change in binding affinity upon fluorination.
pKa: QC calculations can predict shifts in the pKa of acidic and basic groups due to the strong electron-withdrawing nature of fluorine.
Lipophilicity: While fluorination often increases lipophilicity, the effect can be context-dependent. Computational models can help predict these changes.
Conformational Stability: MD simulations can assess the impact of fluorination on the stability of specific protein folds or peptide conformations. nih.gov
These predictive capabilities allow for a more rational approach to the use of fluorinated amino acids in various applications, from protein engineering to drug design. acs.orgnih.gov
Interactive Data Table: Predicted Collision Cross Section (CCS) for Methyl 2-amino-4,4-difluorobutanoate Adducts
The following table presents predicted collision cross section (CCS) values for various adducts of methyl 2-amino-4,4-difluorobutanoate, calculated using CCSbase. uni.lu These values are useful in ion mobility-mass spectrometry for structural characterization.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 154.06741 | 129.5 |
| [M+Na]+ | 176.04935 | 136.0 |
| [M-H]- | 152.05285 | 126.8 |
| [M+NH4]+ | 171.09395 | 149.8 |
| [M+K]+ | 192.02329 | 136.4 |
| [M+H-H2O]+ | 136.05739 | 122.8 |
| [M+HCOO]- | 198.05833 | 149.6 |
| [M+CH3COO]- | 212.07398 | 178.7 |
| [M+Na-2H]- | 174.03480 | 131.2 |
| [M]+ | 153.05958 | 126.2 |
| [M]- | 153.06068 | 126.2 |
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of methyl (2S)-2-amino-4,4-difluorobutanoate. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement.
Detailed Research Findings:
¹H NMR: The proton spectrum is used to identify the different hydrogen environments. The methoxy (B1213986) group (CH₃) protons would appear as a singlet, while the protons on the aliphatic chain (α-CH and β-CH₂) would show complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.
¹³C NMR: The carbon spectrum reveals the number of unique carbon atoms. The presence of fluorine atoms significantly influences the chemical shifts of the adjacent carbons (C3 and C4) and results in characteristic carbon-fluorine (C-F) coupling constants, which are crucial for confirming the difluoro substitution pattern.
¹⁹F NMR: This is a key technique for fluorinated compounds. The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For the 4,4-difluoro group, the two fluorine atoms are geminal, and their interaction with the neighboring protons on C3 results in a characteristic triplet in a proton-coupled ¹⁹F spectrum.
Interactive Data Table: Predicted NMR Data for this compound (Note: Exact chemical shifts (δ) and coupling constants (J) are solvent-dependent and are predicted based on analogous structures.)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | -OCH₃ | 3.7 - 3.8 | s (singlet) | N/A |
| ¹H | α-CH | 4.0 - 4.2 | t (triplet) | JHα-Hβ ≈ 7-8 |
| ¹H | β-CH₂ | 2.2 - 2.5 | ddt (doublet of doublets of triplets) | JHβ-Hα ≈ 7-8, JHβ-F ≈ 15-20, JHβ-Hβ' ≈ 14-15 |
| ¹³C | C=O | 170 - 172 | s (singlet) | N/A |
| ¹³C | α-CH | 52 - 54 | d (doublet) | ²JCα-F (small) |
| ¹³C | β-CH₂ | 35 - 38 | t (triplet) | ²JCβ-F ≈ 20-25 |
| ¹³C | γ-CF₂ | 112 - 115 | t (triplet) | ¹JCγ-F ≈ 235-245 |
| ¹³C | -OCH₃ | 51 - 53 | q (quartet) | ¹JC-H ≈ 145 |
| ¹⁹F | γ-CF₂ | -110 to -115 | t (triplet) | ³JF-Hβ ≈ 15-20 |
Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Confirmation (e.g., UPLC-QDa MS)
Mass spectrometry, particularly when coupled with Ultra-Performance Liquid Chromatography (UPLC), is a powerful technique for real-time reaction monitoring and unequivocal product confirmation. A UPLC system equipped with a simple mass detector like a Quadrupole Dalton (QDa) allows chemists to rapidly assess reaction progress and purity.
Detailed Research Findings:
Reaction Monitoring: During the synthesis of this compound, UPLC-MS can be used to track the consumption of starting materials and the formation of the desired product. By monitoring the ion chromatograms corresponding to the mass-to-charge ratio (m/z) of the reactants and product, the reaction can be optimized for time and completeness, minimizing the formation of impurities.
Product Confirmation: Following purification, the identity of the compound is confirmed by its molecular weight. Using electrospray ionization (ESI) in positive mode, the compound is observed as its protonated molecular ion, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula and distinguishing it from other potential isobaric compounds.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) provides structural confirmation. The [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern of daughter ions. Common fragmentation pathways for amino acid esters include the loss of the methoxy group and cleavage of the amino acid backbone. Multiple Reaction Monitoring (MRM) is a tandem MS scan mode that offers high sensitivity and specificity for quantitation. nih.gov This technique is valuable in complex matrices and can be used to quantify the target compound with high precision. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Data for this compound (Calculated for the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F)
| Ion Type | Formula | Calculated m/z | Analysis Purpose |
| [M+H]⁺ | C₅H₁₀F₂NO₂⁺ | 154.0677 | Primary ion for detection and quantification |
| [M+Na]⁺ | C₅H₉F₂NNaO₂⁺ | 176.0496 | Common adduct for confirmation |
| [M-OCH₃]⁺ | C₄H₆F₂NO⁺ | 122.0415 | Key fragment ion in MS/MS |
| [M-COOCH₃]⁺ | C₄H₈F₂N⁺ | 96.0622 | Key fragment ion in MS/MS |
Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral HPLC)
Assessing the enantiomeric purity is paramount for any chiral compound intended for biological or pharmaceutical research. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the enantiomers of this compound. sigmaaldrich.com
Detailed Research Findings:
Derivatization: To improve chromatographic resolution and UV detection, the amino group is often derivatized. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which attaches a strongly UV-absorbing FMOC group. researchgate.netphenomenex.com
Chiral Stationary Phases (CSPs): The separation is achieved on a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of N-FMOC protected amino acids and their esters. researchgate.netphenomenex.com For underivatized amino acids, macrocyclic glycopeptide-based CSPs, like teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful. sigmaaldrich.com
Mobile Phase: The choice of mobile phase is critical for achieving separation. For N-FMOC derivatives on polysaccharide CSPs, mixtures of hexane (B92381) or heptane (B126788) with an alcohol modifier like 2-propanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA), are commonly used. researchgate.net For underivatized amino acids on a CHIROBIOTIC column, polar ionic or reversed-phase conditions are employed. sigmaaldrich.com
Enantiomeric Excess (e.e.) Determination: By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric purity, or enantiomeric excess (% e.e.), of the (2S) isomer can be accurately calculated. Modern methods aim for purities exceeding 99% e.e. phenomenex.com
Interactive Data Table: Typical Chiral HPLC Method Parameters
| Parameter | Description |
| Analyte Form | N-FMOC-methyl (2S)-2-amino-4,4-difluorobutanoate |
| Column Type | Polysaccharide-based CSP (e.g., Lux Cellulose-2, Chiralpak AD-H) phenomenex.com |
| Mobile Phase | Isocratic mixture of Heptane/Isopropanol/TFA (e.g., 80:20:0.1 v/v/v) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Expected Outcome | Baseline separation of the (2S) and (2R) enantiomers, allowing for quantification of enantiomeric excess. |
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR and chiral chromatography can provide strong evidence for the structure and relative stereochemistry, X-ray crystallography on a single crystal provides the most definitive and unambiguous determination of the absolute stereochemistry of a chiral molecule. researchgate.net
Detailed Research Findings:
Principle: The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. The resulting diffraction pattern is used to compute a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom.
Absolute Configuration: To determine the absolute configuration (e.g., S versus R), the phenomenon of anomalous scattering is utilized. ed.ac.uk When the X-ray wavelength is near the absorption edge of an atom in the crystal, it causes phase shifts in the scattered X-rays. This effect breaks the centrosymmetric nature of the diffraction pattern (Friedel's Law), and the differences in intensity between specific pairs of reflections (Bijvoet pairs) can be analyzed to determine the true, absolute structure of the molecule in the crystal. researchgate.net
The Flack Parameter: The refinement of the crystal structure against the diffraction data yields a value known as the Flack parameter. ed.ac.uk A value close to 0 indicates that the assigned stereochemistry (e.g., S) is correct, while a value close to 1 indicates that the inverted structure (R) is correct. A value near 0.5 suggests a racemic crystal or twinning.
Application: For this compound, obtaining a suitable single crystal of the compound itself or a salt derivative (e.g., a hydrochloride or hydrobromide salt) would be the first critical step. Subsequent X-ray diffraction analysis would provide irrefutable proof of the (S)-configuration at the α-carbon. nih.govthieme-connect.de
Interactive Data Table: Key Parameters from a Hypothetical X-ray Crystallography Study
| Parameter | Description | Significance |
| Crystal System | e.g., Orthorhombic, Monoclinic | Describes the basic geometry of the unit cell. |
| Space Group | e.g., P2₁2₁2₁ (non-centrosymmetric) | Defines the symmetry elements within the crystal; must be non-centrosymmetric for a chiral compound. ed.ac.uk |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |
| Flack Parameter | x ≈ 0.0(1) | A value close to zero confirms the assigned absolute (S)-configuration is correct. ed.ac.uk |
| R-factor | R₁ < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Mechanistic Elucidation of Reactions Involving Methyl 2s 2 Amino 4,4 Difluorobutanoate
Investigations into Reaction Pathways and Intermediates (e.g., radical intermediates in fluorination)
One plausible pathway for the introduction of the difluoromethyl group involves a radical mechanism. Research into radical C-H fluorination has demonstrated that unprotected amino acids can serve as precursors to α-aminoalkyl radicals. nih.gov This process can be initiated by a silver(I) catalyst in the presence of an electrophilic fluorine source like Selectfluor. The proposed mechanism initiates with the coordination of the amino acid to the Ag(I) catalyst, which facilitates oxidative decarboxylation to generate a key α-aminoalkyl radical intermediate. nih.gov This radical can then undergo fluorination. While this specific methodology has been demonstrated for benzylic C-H fluorination, the underlying principles suggest a potential pathway for the formation of fluorinated amino acids from suitable precursors.
In a hypothetical pathway applicable to a precursor of methyl (2S)-2-amino-4,4-difluorobutanoate, a substrate bearing a suitable functional group at the γ-position could be converted into a radical intermediate. This intermediate would then react with a fluorine source. The control of mono- versus di-fluorination can often be managed by adjusting the stoichiometry of the reactants. nih.gov
The mechanism of electrophilic fluorination itself is a subject of ongoing discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org In an SET mechanism, an electron is transferred from the nucleophile (a carbanion or enolate precursor) to the electrophilic fluorine reagent, generating a radical cation and a fluorine radical. These species can then recombine to form the C-F bond. The extremely short lifetime of these radical intermediates makes their direct detection challenging. wikipedia.org
| Reaction Step | Proposed Intermediate | Key Characteristics |
|---|---|---|
| Radical Initiation | γ-Carbon Radical | Generated from a suitable precursor via SET or hydrogen abstraction. |
| Fluorination | γ-Fluoromethyl Radical | Result of the first fluorination event. |
| Second Fluorination | γ,γ-Difluoromethyl Cation/Radical | Leads to the final difluorinated product. |
Stereoselectivity and Regioselectivity Studies in Synthetic Methodologies
The synthesis of a specific stereoisomer, such as the (2S) enantiomer of methyl 2-amino-4,4-difluorobutanoate, requires precise control over the stereochemistry at the α-carbon. Furthermore, when introducing two fluorine atoms at the γ-position, regioselectivity is inherently addressed by the choice of starting material.
Stereoselectivity:
A powerful strategy for achieving high stereoselectivity in the synthesis of α-amino acids is the use of chiral auxiliaries. One of the most successful methods involves the asymmetric alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. beilstein-journals.orgnih.govresearchgate.net In this approach, a chiral ligand, often derived from a chiral amine, coordinates to a Ni(II) ion along with the Schiff base of glycine. This complex creates a sterically defined environment around the α-carbon of the glycine unit.
The deprotonation of the α-carbon generates a nucleophilic enolate, which is shielded on one face by the chiral ligand. Subsequent alkylation with an appropriate electrophile, in this case, a precursor to the 4,4-difluorobutyl side chain, occurs preferentially from the less hindered face, leading to the formation of one diastereomer in high excess. beilstein-journals.orgnih.gov The chiral auxiliary can then be removed under acidic conditions to yield the desired α-amino acid with high enantiomeric purity. The optimization of reaction conditions, such as the base, solvent, and temperature, is crucial for maximizing the diastereoselectivity of the alkylation step. nih.gov
| Factor | Influence on Stereoselectivity | Example |
|---|---|---|
| Chiral Ligand | Dictates the facial bias for the alkylation reaction. | (S)-2-N-(N'-Benzylprolyl)aminobenzophenone |
| Solvent | Can affect the conformation and solvation of the complex. | Acetonitrile (MeCN) or Dimethylformamide (DMF) are commonly used. nih.gov |
| Base | Influences the rate and equilibrium of enolate formation. | DBU or NaH can be employed. nih.gov |
| Temperature | Lower temperatures generally lead to higher diastereoselectivity. | Reactions are often carried out at 0 °C or lower. nih.gov |
Regioselectivity:
In the context of synthesizing this compound, the primary regioselective challenge lies in the introduction of the fluorine atoms specifically at the C4 position. This is typically controlled by the choice of the starting material. For instance, a starting material that already contains a functional group at the C4 position, which can be converted to a difluoromethyl group, ensures the desired regiochemistry.
The regioselective fluorination of molecules with multiple potential reaction sites is a significant area of study. For example, the ring-opening of aziridines with a fluoride (B91410) source can lead to either α- or β-fluoroamines, and the regioselectivity can be influenced by catalysts such as ureas that can act as hydrogen bond donors. acs.org While not directly a synthesis of the title compound, these studies highlight the principles of controlling regioselectivity in fluorination reactions. In the synthesis of γ,γ-difluoro amino acids, a common strategy is to start with a precursor that has a carbonyl group or a diol at the γ-position, which can then be converted to the difluoromethyl group using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents. This pre-functionalization of the substrate dictates the regiochemical outcome of the fluorination.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes for Difluorinated Butanoates
The synthesis of fluorinated amino acids, including difluorinated butanoates, is an area of intensive research, with a growing emphasis on developing more efficient, sustainable, and scalable methods. rsc.orgresearchgate.net Traditional fluorination techniques often require harsh reagents and conditions, prompting a shift towards greener and more selective alternatives. nih.govpharmtech.com
Recent advances focus on two main strategies: the use of fluorinated building blocks and the direct fluorination of amino acid precursors. rsc.orgrsc.org The building block approach involves preparing versatile fluorinated synthons that can be elaborated into the desired amino acid. rsc.org A notable example is the nickel-catalyzed dicarbofunctionalization of alkenes using reagents like bromodifluoroacetate, which provides an efficient route to complex fluorinated structures. rsc.orgrsc.org
Another promising area is the development of continuous flow synthesis. This technology offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety when handling hazardous fluorinating reagents, and the potential for easier scale-up. pharmtech.comtib.eu The combination of flow chemistry with modern trifluoromethylation and difluoromethylation techniques is expected to yield cost-effective and highly efficient pathways to complex fluorinated molecules. pharmtech.com Furthermore, research into enantioselective methods, such as those using chiral phase-transfer catalysts or organocatalysis, is crucial for producing optically pure fluorinated amino acids, which are essential for pharmaceutical applications. researchgate.netmdpi.com
Table 1: Emerging Synthetic Strategies for Fluorinated Amino Acids
| Synthetic Strategy | Description | Key Advantages | Relevant Research Areas |
|---|---|---|---|
| Fluorinated Building Blocks | Use of pre-fluorinated molecules (e.g., fluorinated imines, bromodifluoroacetate) as starting materials for further chemical transformation. rsc.org | Versatility, access to diverse structures. rsc.org | Nickel-catalyzed cross-coupling, multicomponent reactions. rsc.org |
| Direct Fluorination | Site-selective introduction of fluorine onto an existing amino acid or peptide backbone. rsc.org | Late-stage modification, synthetic convenience. rsc.org | Electrophilic and nucleophilic fluorinating reagents (e.g., Selectfluor), transition-metal catalysis. mdpi.com |
| Continuous Flow Synthesis | Performing reactions in a continuously flowing stream rather than in a tank. tib.eu | Enhanced safety, better reaction control, scalability. pharmtech.com | Integration with hazardous reagents, optimization for solid reagents. pharmtech.com |
| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organic) to produce a specific stereoisomer of the target molecule. researchgate.netmdpi.com | High enantiomeric purity, crucial for biological activity. | Asymmetric allylic alkylation, Mannich reactions, aza-Henry reactions. researchgate.netmdpi.com |
Exploration of New Applications in Chemical Biology Tools
Future research will likely focus on expanding the utility of such compounds as ¹⁹F NMR probes to study increasingly complex biological questions. acs.org This includes their use in fragment-based drug discovery, where ¹⁹F NMR is employed to screen for small molecule binders to a protein target. acs.org Additionally, the incorporation of fluorinated amino acids can significantly alter the biophysical properties of peptides, such as their thermal stability and resistance to enzymatic degradation, which is a critical aspect of developing more robust peptide-based therapeutics. researchgate.netdigitellinc.com
The radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.govnih.gov Synthesizing ¹⁸F-labeled versions of methyl (2S)-2-amino-4,4-difluorobutanoate could lead to the development of novel PET tracers for imaging metabolic processes, such as amino acid transport in tumors. nih.gov This would provide a non-invasive method to diagnose and monitor diseases at the molecular level. nih.gov
Advanced Computational Modeling for Fluorine Chemistry and Molecular Interactions
Computational methods are indispensable for understanding the subtle yet profound effects of fluorine on molecular properties and interactions. acs.orgnih.gov The high electronegativity and unique electronic nature of fluorine make its interactions complex and often difficult to predict through intuition alone. nih.govemerginginvestigators.org Advanced computational modeling provides a framework for the rational design of fluorinated molecules. acs.org
A key challenge is the development of accurate force fields for molecular dynamics (MD) simulations of fluorinated proteins. nih.govnih.gov Recent efforts have led to the creation of specialized parameter sets, such as for the AMBER ff15ipq force field, which enable realistic simulations of proteins containing fluorinated amino acids. nih.gov These simulations can predict how fluorination affects protein structure, dynamics, and interactions with water or binding partners. acs.orgnih.gov
Quantum chemistry calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and non-covalent interactions of fluorinated compounds with high accuracy. emerginginvestigators.orgnih.gov These methods can elucidate the nature of fluorine-specific interactions, such as its ability to participate in hydrogen bonds and its interactions with aromatic groups. nih.govnih.gov By combining experimental data with computational analysis, researchers can gain a deeper understanding of how fluorination stabilizes specific protein conformations or enhances binding affinity, guiding the design of next-generation molecules. nih.govchemrxiv.org
Table 2: Computational Approaches in Fluorine Chemistry
| Computational Method | Application Area | Key Insights Provided |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of atoms and molecules over time. chemrxiv.org | Protein stability, conformational dynamics, solvent interactions, NMR relaxation rates. nih.govnih.gov |
| Quantum Chemistry (e.g., DFT) | Calculating the electronic structure of molecules. nih.gov | Bond polarization, non-covalent interaction energies (e.g., hydrogen bonding), molecular orbital analysis. nih.govemerginginvestigators.org |
| Force Field Development | Creating parameters that describe the potential energy of a system of atoms. nih.gov | Enables accurate MD simulations of novel fluorinated molecules and proteins. nih.gov |
| Hybrid QM/MM | Combining quantum mechanics for a reactive center with molecular mechanics for the larger system. | Modeling enzyme-catalyzed reactions, understanding transition states in biological systems. |
Integration with High-Throughput Synthesis and Screening Methodologies in Academic Research
To accelerate the discovery of new bioactive compounds, the synthesis of novel molecules must be coupled with rapid and efficient screening methods. The integration of high-throughput synthesis and screening is a burgeoning area in academic research, particularly for fluorinated compounds. nih.gov
Continuous flow chemistry is not only a sustainable synthetic method but also an enabling technology for creating libraries of related compounds quickly and efficiently. pharmtech.com By systematically varying starting materials and reaction conditions in a flow reactor, researchers can generate a diverse set of fluorinated butanoate derivatives for biological evaluation.
On the screening side, fluorescence-based assays and ¹⁹F NMR are particularly well-suited for high-throughput applications. nih.govacs.org For instance, fluorescence-based systems can be designed to detect enantiomeric excess in chiral amines and amino acid derivatives in a high-throughput format. nih.gov Similarly, the high sensitivity and resolution of ¹⁹F NMR allow for the rapid screening of compound libraries against a biological target, identifying "hits" that can be further optimized. acs.orgacs.org The combination of automated, rapid synthesis with high-throughput screening promises to significantly shorten the discovery-to-development timeline for new probes and therapeutics based on this compound and other fluorinated amino acids.
Q & A
Q. What methodological strategies are recommended for optimizing the synthesis of methyl (2S)-2-amino-4,4-difluorobutanoate?
Synthetic optimization requires careful selection of reagents, solvents, and reaction conditions. For fluorinated analogs, trifluoroethylation or difluorination steps often employ fluorinated alkylating agents (e.g., trifluoromethanesulfonic acid derivatives) in polar aprotic solvents like tetrahydrofuran (THF) under inert atmospheres . Purification via reverse-phase C18 chromatography (acetonitrile/water gradients) is effective for isolating polar, fluorinated intermediates . Reaction monitoring by LCMS or HPLC ensures product integrity, with retention times calibrated against known standards .
Q. How should researchers address solubility challenges during purification of fluorinated amino acid esters?
Fluorinated compounds often exhibit poor solubility in nonpolar solvents. A mixed solvent system (e.g., acetonitrile/water) during column chromatography enhances separation efficiency . For crystalline derivatives, recrystallization in ethanol/water mixtures under controlled pH (adjusted with HCl or NaHCO₃) can improve yield and purity .
Q. What analytical techniques are critical for characterizing this compound?
- Chiral HPLC : To confirm enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives).
- LCMS : For molecular ion confirmation ([M+H]⁺) and detection of byproducts.
- ¹H/¹⁹F NMR : To resolve difluoromethyl (CF₂) splitting patterns and verify stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated amino acid derivatives?
Discrepancies may arise from differences in cell permeability, metabolic stability, or assay conditions. A systematic approach includes:
- Comparative metabolomics : Track intracellular degradation using isotopic labeling (e.g., ¹³C or ¹⁵N) .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl vs. trifluoroethyl groups) to isolate functional contributions .
- Machine learning : Train models on physicochemical properties (logP, polar surface area) to predict bioactivity trends .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Adopt tiered testing frameworks:
- Phase 1 : Determine hydrolysis rates (pH 4–9), photolysis stability (UV-Vis irradiation), and soil sorption coefficients (Kd) .
- Phase 2 : Use microbial consortia to assess biodegradation pathways via LC-MS/MS metabolite profiling .
- Phase 3 : Model ecological risks using species sensitivity distributions (SSDs) for aquatic and terrestrial organisms .
Q. How can advanced computational methods enhance the design of fluorinated analogs with improved metabolic stability?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict metabolic hotspots (e.g., ester hydrolysis susceptibility) .
- Molecular dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., esterases) to guide steric shielding strategies .
- QSAR modeling : Correlate fluorine substitution patterns (e.g., geminal vs. vicinal difluoro) with plasma half-life data .
Data Reporting and Reproducibility
Q. What best practices ensure reliable reporting of experimental data for fluorinated compounds?
- Detailed synthetic protocols : Specify solvent purity, reaction times, and temperature gradients to minimize batch variability .
- Open-access spectral libraries : Deposit ¹H/¹⁹F NMR, HRMS, and HPLC traces in repositories like PubChem or DSSTox .
- Error analysis : Report yield ranges and purity thresholds (e.g., ≥95% by HPLC) across replicates .
Q. How should researchers address discrepancies between computational predictions and experimental results for fluorinated molecules?
- Validation cohorts : Test predictions against a diverse set of fluorinated analogs with known properties .
- Sensitivity analysis : Identify key parameters (e.g., dielectric constant, solvation models) influencing computational accuracy .
- Collaborative benchmarking : Share datasets through platforms like EPA CompTox to refine predictive algorithms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
